![molecular formula C19H17ClN4O2 B5584856 3-(4-chlorophenyl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B5584856.png)
3-(4-chlorophenyl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
This compound belongs to a class of chemicals known for their diverse applications in materials science, pharmacology, and as intermediates in organic synthesis. The interest in such molecules arises from their unique structural features, which contribute to their reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of similar pyrazole carbohydrazide derivatives involves multi-step chemical processes, including the formation of the pyrazole ring, introduction of chlorophenyl and ethoxybenzylidene groups, and final hydrazide formation. These syntheses are often characterized by regiospecific reactions, use of various catalysts, and conditions optimized for yield and purity (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole carbohydrazides is typically confirmed using spectroscopic methods such as FT-IR, NMR (1H & 13C), and sometimes crystallography for solid-state structure determination. These techniques provide insights into the configuration of the hydrazonoic group, the spatial arrangement of substituents, and intramolecular interactions that influence the compound's reactivity and properties (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazole carbohydrazides undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization, depending on the functional groups present. These reactions are crucial for further modifications of the molecule for specific applications. The presence of electron-donating and withdrawing groups influences its chemical behavior, making it a versatile intermediate in organic synthesis (Alotaibi et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure and substituent effects. These properties are essential for understanding the compound's behavior in different environments and for its formulation in applications. Pyrazole carbohydrazides typically exhibit solid-state properties that can be finely tuned by modifying the substituent groups (Zheng et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, and various organic reagents, are critical for the compound's applications in synthesis and potential biological activity. The electron-donating and withdrawing nature of the substituents, as well as the presence of the pyrazole ring, contribute to its unique chemical behavior. Investigations into these properties often involve theoretical and computational chemistry methods to predict reactivity and interaction with targets (Musad et al., 2010).
properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-2-26-16-9-3-13(4-10-16)12-21-24-19(25)18-11-17(22-23-18)14-5-7-15(20)8-6-14/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVQNCFSYHUZQU-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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